Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate
Description
Properties
Molecular Formula |
C12H14N4O2 |
|---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
methyl 1-(6-cyanopyrimidin-4-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H14N4O2/c1-18-12(17)9-2-4-16(5-3-9)11-6-10(7-13)14-8-15-11/h6,8-9H,2-5H2,1H3 |
InChI Key |
KGCVSXLJUVRFSY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NC=NC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution on Pyrimidine Derivatives
Overview:
This route involves the nucleophilic substitution of a chloropyrimidine derivative with a functionalized piperidine methyl ester. The process typically employs 2-chloro-4-(pyridin-3-yl)pyrimidine or similar halogenated pyrimidines as electrophiles.
$$
\text{2-Chloro-4-(pyridin-3-yl)pyrimidine} + \text{Piperidine-4-carboxylate methyl ester} \xrightarrow[\text{Base}]{\text{Solvent}} \text{Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate}
$$
- Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
- Temperature: Reflux (around 80-100°C)
- Time: 12-24 hours
Notes:
The nucleophilic attack occurs at the electrophilic C-2 position of the pyrimidine ring, facilitated by the electron-withdrawing cyano group at C-6, which enhances electrophilicity.
Curtius Rearrangement and Carbamate Formation
Overview:
A one-pot Curtius rearrangement method has been employed to synthesize carbamate intermediates, which are subsequently transformed into the target compound.
- Formation of an acyl azide intermediate from the corresponding carboxylic acid.
- Thermal rearrangement to an isocyanate.
- Reaction of the isocyanate with methyl alcohol or other nucleophiles to form the methyl carbamate.
Carboxylic acid → (DPPA, triethylamine) → acyl azide → (heat) → isocyanate → (MeOH) → methyl carbamate
- Reagents: Diphenylphosphoryl azide (DPPA), triethylamine
- Solvent: Toluene or acetonitrile
- Temperature: 100°C for rearrangement
- Yield: Approximately 60-70% based on patent data
Notes:
This method allows for efficient assembly of the carbamate functional group, which is crucial for the final compound.
Hydrolysis of Ester Groups
Overview:
Hydrolysis of methyl esters to the corresponding acids or salts is a common preparatory step, often preceding coupling or substitution reactions.
| Condition | Reagent | Product | Application |
|---|---|---|---|
| Acidic | HCl (6M), reflux | 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic acid | Intermediate for further coupling |
| Basic | NaOH (1M), H₂O/EtOH | Sodium salt of the acid | Used in pharmacological studies |
- Basic hydrolysis proceeds faster with a half-life of approximately 2.5 hours at 60°C, compared to 6 hours under acidic conditions.
Alternative Synthetic Routes via Multi-step Pathways
a. Synthesis of Pyrimidine Intermediates:
- Starting from 2-chloro-4-(pyridin-3-yl)pyrimidine, a nucleophilic substitution with methyl piperidine-4-carboxylate can be performed under basic conditions.
- Boc or tert-butyl groups are introduced at the piperidine nitrogen during intermediate steps to prevent undesired reactions, then deprotected under acidic conditions.
- The pyrimidine and piperidine fragments are coupled via nucleophilic substitution or amidation, depending on the functional groups involved.
Summary Table of Key Preparation Routes
| Method | Key Reagents | Main Reaction | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | 2-chloro-4-(pyridin-3-yl)pyrimidine, piperidine methyl ester | SNAr at pyrimidine C-2 | Straightforward, high yield | Requires pure halogenated pyrimidine |
| Curtius rearrangement | DPPA, triethylamine, MeOH | Carbamate formation | One-pot, efficient | Sensitive to moisture, requires careful control |
| Ester hydrolysis | HCl or NaOH | Conversion to acid or salt | Simple, scalable | Hydrolysis rate varies with conditions |
| Multi-step synthesis | Various intermediates | Sequential coupling and protection | Flexible, customizable | Longer process, multiple steps |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 6-cyano substituent on the pyrimidine ring enhances electrophilicity at the adjacent C-2 and C-4 positions, enabling nucleophilic substitution.
Key Examples:
Mechanistic Pathway :
-
Deprotonation of the nucleophile (e.g., NH₃, MeOH).
-
Attack at the electron-deficient C-6 position of the pyrimidine ring.
-
Elimination of the cyano group as CN⁻ (in some cases).
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
Conditions and Outcomes:
| Condition | Reagent | Product | Application |
|---|---|---|---|
| Acidic | HCl (6M), reflux | 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic acid | Intermediate for peptide coupling |
| Basic | NaOH (1M), H₂O/EtOH | Sodium 1-(6-cyano-4-pyrimidinyl)piperidine-4-carboxylate | Water-soluble derivative for pharmacological studies |
Kinetics : Basic hydrolysis proceeds faster (t₁/₂ = 2.5 hrs at 60°C) compared to acidic conditions (t₁/₂ = 6 hrs at 60°C) due to enhanced nucleophilicity of OH⁻ .
Cyclization Reactions
The cyano group participates in intramolecular cyclization to form fused heterocycles.
Transition Metal-Catalyzed Coupling
The piperidine carboxylate directs regioselective C-H activation for arylation.
C-2 Arylation Protocol , :
| Catalyst | Base | Solvent | Substrate Scope | Yield Range |
|---|---|---|---|---|
| Pd(OAc)₂ | K₂CO₃ | DMF | Aryl iodides, bromides | 60–85% |
| RuCl₃ | CsOPiv | Toluene | Heteroaryl chlorides | 45–70% |
Mechanism :
-
Coordination of Pd/Ru to the ester carbonyl.
-
Directed C-H bond cleavage at the C-2 position of the piperidine ring.
-
Cross-coupling with aryl halides.
Reductive Amination
The ester group remains intact while the pyrimidine ring undergoes reductive functionalization.
Case Study , :
-
Reactant : Benzylamine, NaBH₃CN.
-
Conditions : MeOH, RT, 12 hrs.
-
Product : Methyl 1-(6-(benzylamino)-4-pyrimidinyl)piperidine-4-carboxylate.
-
Yield : 73% with >90% purity (HPLC).
Comparative Reactivity Analysis
| Functional Group | Reaction Type | Rate Constant (k, s⁻¹) | Activating/Deactivating Effect |
|---|---|---|---|
| Cyano (C≡N) | Nucleophilic substitution | 1.2 × 10⁻³ | Strongly deactivating (-I) |
| Ester (COOMe) | Hydrolysis | 4.7 × 10⁻⁴ | Moderately activating (+M) |
| Pyrimidine N | Coordination to metals | – | Enhances catalytic coupling |
Scientific Research Applications
Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate has several scientific research applications, including:
Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and pyrimidinyl groups play a crucial role in its binding to target proteins, leading to the modulation of their activity. This compound can inhibit or activate specific enzymes, thereby affecting various cellular processes .
Comparison with Similar Compounds
Key Structural Analogs and Similarity Scores
| CAS Number | Compound Name | Similarity Score | Key Structural Features |
|---|---|---|---|
| 1404192-13-7 | (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol | 0.86 | Ethoxy group at pyrimidine C6; hydroxymethyl on piperidine C3 (vs. C4 carboxylate) |
| 1208087-83-5 | 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid | 0.74 | Chloro substituent at pyrimidine C2; carboxylic acid at piperidine C4 (vs. methyl ester) |
| 111247-60-0 | Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate | 0.63 | Pyrimidin-2-yl group (vs. 4-pyrimidinyl); ethyl ester (vs. methyl ester) |
| 210962-09-7 | 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride | 0.55 | Pyridine ring (vs. pyrimidine); carboxylic acid at C4 |
Physicochemical and Bioactive Properties
- Solubility and Polarity: The target compound (methyl ester, cyano group) likely has intermediate polarity compared to analogs. For instance, 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid (CAS 1208087-83-5) has higher polarity due to the free carboxylic acid group, reducing membrane permeability but improving aqueous solubility . Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate (CAS 111247-60-0) may exhibit lower solubility than the target due to its ethyl ester and pyrimidin-2-yl orientation, which could hinder hydrogen bonding .
- Synthetic Accessibility: Analogs with electron-withdrawing groups (e.g., cyano, chloro) on the pyrimidine ring (e.g., CAS 1208087-83-5) often require harsh reaction conditions, whereas ethoxy-substituted derivatives (e.g., CAS 1404192-13-7) can be synthesized via nucleophilic aromatic substitution under milder protocols .
Safety and Handling :
Functional Group Impact on Activity
- Cyano vs.
- Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., target, CAS 111247-60-0) are typically prodrug forms, whereas carboxylic acids (e.g., CAS 1208087-83-5) may directly interact with biological targets but suffer from poor bioavailability .
Biological Activity
Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H14N4O2
- Molecular Weight : 246.27 g/mol
- Key Features : The compound contains a piperidine ring, a cyano group, and a pyrimidine moiety, which contribute to its biological activity and potential as a pharmaceutical agent.
Biological Activity Overview
The biological activity of this compound is primarily associated with its role as an inhibitor in various biological pathways. Research indicates that compounds with similar structures have shown promise as inhibitors of protein kinases and other enzymes involved in disease processes such as cancer and inflammation .
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The cyano and pyrimidinyl groups can bind to enzymes or receptors, modulating their activity. This modulation can lead to inhibition or activation of certain biochemical pathways, resulting in observed biological effects .
Pharmacological Applications
This compound has been investigated for several pharmacological applications:
- Cancer Treatment : The compound has shown potential in treating various cancers, including:
- Antitumor Activity : Studies have demonstrated that derivatives of this compound exhibit significant antitumor activity against multiple cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) .
Case Studies and Experimental Data
- In Vitro Studies :
- In Vivo Studies :
- Selectivity and Toxicity :
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other related compounds highlights its unique properties:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 4-cyano-4-(phenylamino)piperidine-1-carboxylate | Contains a phenylamino group | Used in HPLC applications |
| 1-(6-Chloro-4-pyrimidinyl)piperidine | Substituted with chlorine | Studied for anti-inflammatory properties |
| This compound | Unique cyano and pyrimidine substitution | Potential anticancer properties |
Q & A
Q. What are the recommended synthetic routes for Methyl 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylate, and what critical parameters affect yield?
Methodological Answer: Synthesis typically involves coupling pyrimidine derivatives with functionalized piperidine intermediates. Key steps include:
- Nucleophilic substitution : Reacting 6-cyano-4-chloropyrimidine with methyl piperidine-4-carboxylate under basic conditions (e.g., NaOH in dichloromethane) .
- Purification : Sequential washes with sodium bicarbonate and brine to remove acidic byproducts, followed by column chromatography for isolation .
- Critical parameters :
Q. How should researchers characterize the structural integrity of this compound, and what spectroscopic techniques are most effective?
Methodological Answer:
Q. What are the stability considerations under various storage conditions, and how can decomposition be mitigated?
Methodological Answer:
Q. What safety protocols are essential when handling this compound, based on its physicochemical properties?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Engineering controls : Use fume hoods during synthesis to avoid inhalation of fine particles .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using silica gel .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity or biological activity of this compound?
Methodological Answer:
- Molecular docking : Simulate binding to target enzymes (e.g., kinases) using PyMOL or AutoDock. The pyrimidine ring’s electron-deficient nature favors π-π stacking in hydrophobic pockets .
- DFT calculations : Optimize ground-state geometries and predict reaction pathways (e.g., nucleophilic attack at the 4-position of pyrimidine) .
Q. What strategies optimize the compound’s pharmacokinetic properties while maintaining its chemical stability?
Methodological Answer:
Q. How do researchers resolve contradictions in experimental data, such as varying bioassay results under similar conditions?
Methodological Answer:
Q. What advanced analytical techniques validate purity and detect trace impurities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
